(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride
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Overview
Description
(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H23ClN2O4S and its molecular weight is 350.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Immunoassay Sensitivity and Detection Spectrum
(S)-Methyl 6-amino-2-(4-methylphenylsulfonamido)hexanoate hydrochloride has been involved in research for improving the sensitivity and detection spectrum of immunoassays. A study by Wang et al. (2013) utilized similar sulfonamido structures to produce antibodies against sulfonamides, enhancing the detection capabilities of enzyme-linked immunosorbent immunoassays (ELISA) for sulfonamides in chicken muscle (Wang et al., 2013).
Synthesis of Hydrochloric 6-guandinyl Hexanoic Acid
The synthesis of related compounds has been explored, such as in the work by Hu Yong-hong (2009), who developed a method to synthesize hydrochloric 6-guandinyl hexanoic acid, an analog of 6-amino hexanoic acid, used for various research purposes (Hu Yong-hong, 2009).
Swern Oxidation and Molecular Modification
Liu and Vederas (1996) conducted a study on Swern oxidation, where compounds like 6-(methylsulfinyl)hexanoic acid were utilized, showing the applicability of such structures in molecular modification processes (Liu & Vederas, 1996).
Phosphazene Derivatives Synthesis
Research by Uslu et al. (2017) involved the synthesis of phosphazene derivatives using compounds including methyl 6-aminohexanoate hydrochloride. These compounds have potential biomedical applications due to their thermosensitive properties (Uslu et al., 2017).
Biocatalysis in Drug Metabolism
Zmijewski et al. (2006) explored the use of biaryl-bis-sulfonamides, related to this compound, in drug metabolism studies. This research is significant for understanding the metabolic pathways of certain therapeutic drugs (Zmijewski et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been known to target proteases like trypsin, thrombin, and plasmin .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the activation of certain complexes, thereby affecting the transcription of specific enzymes .
Biochemical Pathways
Similar compounds have been known to affect the activation of nuclear factor κb (nf-κb), which in turn blocks the induction of inducible nitric oxide synthase (inos) and cyclooxygenase-2 (cox-2) transcription .
Result of Action
Similar compounds have been shown to block the induction of specific enzymes, thereby affecting cellular processes .
Properties
IUPAC Name |
methyl 6-amino-2-[(4-methylphenyl)sulfonylamino]hexanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S.ClH/c1-11-6-8-12(9-7-11)21(18,19)16-13(14(17)20-2)5-3-4-10-15;/h6-9,13,16H,3-5,10,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFMQDMELNDXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585276 |
Source
|
Record name | Methyl N~2~-(4-methylbenzene-1-sulfonyl)lysinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5266-48-8 |
Source
|
Record name | Methyl N~2~-(4-methylbenzene-1-sulfonyl)lysinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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